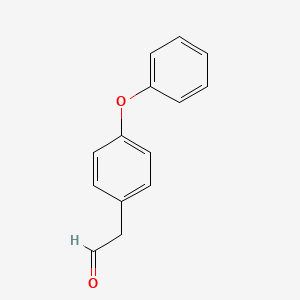

3-isocyanato-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-isocyanato-1,1’-biphenyl, also known as 2-BIPHENYLYL ISOCYANATE , is a chemical compound with the molecular formula C13H9NO . It is used in a variety of industrial products .

Synthesis Analysis

Isocyanates, including 3-isocyanato-1,1’-biphenyl, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis

The molecular structure of 3-isocyanato-1,1’-biphenyl is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Natural Bond Orbital (NBO) analysis provides evidence that the predicted barrier heights are strongly associated with the occupation of the in-plane C–O* orbital of the RNCO reactant .Safety and Hazards

Orientations Futures

The future direction in the field of isocyanates, including 3-isocyanato-1,1’-biphenyl, is towards the development of bio-based isocyanates . Many review papers have considered the synthesis of polyols from feedstock of natural origin, but limited information is present for the synthesis of bio-based isocyanates . This indicates a potential area of research and development in the future .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-isocyanato-1,1'-biphenyl can be achieved through a two-step process involving the nitration of biphenyl followed by the reaction of the resulting 3-nitrobiphenyl with phosgene.", "Starting Materials": [ "Biphenyl", "Nitric acid", "Sulfuric acid", "Phosgene", "Anhydrous potassium carbonate", "Anhydrous ether" ], "Reaction": [ "Step 1: Nitration of Biphenyl", "Biphenyl is dissolved in anhydrous ether and added dropwise to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-nitrobiphenyl.", "Step 2: Reaction of 3-Nitrobiphenyl with Phosgene", "3-nitrobiphenyl is dissolved in anhydrous ether and added dropwise to a mixture of phosgene and anhydrous potassium carbonate at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-isocyanato-1,1'-biphenyl." ] } | |

Numéro CAS |

120364-24-1 |

Nom du produit |

3-isocyanato-1,1'-biphenyl |

Formule moléculaire |

C13H9NO |

Poids moléculaire |

195.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.